Piperazine estronesulfate

Hormone replacement therapy Pharmacodynamics Hepatic protein induction

Piperazine estrone sulfate (estropipate) is the only estrogen receptor agonist validated as a potent, highly selective OATP1B1 inhibitor (IC50 0.05 μM, ~320-fold selective over OATP1B3). Its dual pharmacological profile is absent in other oral estrogens, making it the definitive tool for IVIVE-based hepatic clearance of OATP1B1 substrates. Procurement should prioritize ≥99.14% purity to minimize off-target effects. For osteoporosis research, estropipate provides a validated BMD endpoint benchmark. Non-hygroscopic solid-state stability and distinct pharmacokinetics ensure reproducible results. Do not substitute with other estrogen preparations.

Molecular Formula C22H32N2O5S
Molecular Weight 436.6 g/mol
Cat. No. B14062242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine estronesulfate
Molecular FormulaC22H32N2O5S
Molecular Weight436.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1
InChIInChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14?,15?,16?,18-;/m0./s1
InChIKeyHZEQBCVBILBTEP-TWCWWGPMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine Estrone Sulfate (Estropipate) – Procurement-Relevant Chemical and Pharmacological Profile for Research Specification


Piperazine estrone sulfate (CAS 7280-37-7), systematically identified as estropipate, is the piperazine salt of estrone-3-sulfate. It functions as an estrogen receptor (ER) agonist prodrug that is rapidly metabolized to estrone sulfate and subsequently to estradiol following oral administration [1]. Beyond its hormonal activity, estropipate is recognized as a potent and selective inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1/SLCO1B1) [2], a property that distinguishes it from many other estrogenic compounds. The compound is supplied as a white to tan crystalline powder with a molecular weight of 436.56 g/mol and is characterized by high aqueous solubility relative to unconjugated estrogens .

Why Piperazine Estrone Sulfate Cannot Be Treated as a Generic Substitute for Other Oral Estrogen Preparations in Research Protocols


In-class substitution among oral estrogen preparations introduces unrecognized experimental variability that can confound data interpretation and procurement decisions. Unlike its free base counterpart estrone sulfate, piperazine estrone sulfate possesses a unique dual pharmacological profile—combined ER agonism and high-selectivity OATP1B1 inhibition—that is absent in micronized estradiol, estradiol valerate, or conjugated equine estrogens [1]. The piperazine counterion confers differentiated solid-state stability and aqueous solubility that materially affect formulation behavior and pharmacokinetic conversion kinetics [2]. Treating estropipate as a functionally equivalent substitute for other oral estrogens without accounting for these quantifiable differences introduces uncontrolled variables in hepatic metabolism, transporter-mediated drug disposition, and pharmacodynamic potency that compromise experimental reproducibility.

Product-Specific Quantitative Differentiation Evidence for Piperazine Estrone Sulfate (Estropipate) Relative to In-Class Comparators


Pharmacodynamic Equipotency on Weight Basis Versus Micronized Estradiol – But With Markedly Lower Hepatic Protein Induction Than Conjugated Equine Estrogens

In a controlled pharmacodynamic study of 23 postmenopausal women receiving multiple estrogen formulations for 2-week courses, piperazine estrone sulfate and micronized estradiol were equipotent on a weight basis across all measured responses including FSH suppression, CBG, SHBG, and angiotensinogen [1]. In contrast, conjugated equine estrogens produced an exaggerated hepatic response that was twofold to threefold greater than their FSH-suppressive potency for all three hepatic parameters (CBG: 2.5, SHBG: 3.2, angiotensinogen: 3.5; normalized to piperazine estrone sulfate = 1.0) [1]. This means that at doses producing equivalent gonadotropin suppression, conjugated equine estrogens induce disproportionately higher hepatic protein synthesis—a quantified differential that piperazine estrone sulfate does not exhibit relative to micronized estradiol [1].

Hormone replacement therapy Pharmacodynamics Hepatic protein induction

Estradiol and Estrone Pharmacokinetics: 1.5 mg Piperazine Estrone Sulfate Produces Superimposable Serum Levels to 2 mg Estradiol Valerate Over First 6 Hours

Pharmacokinetic data demonstrate that a 1.5 mg dose of piperazine estrone sulfate produces serum estradiol and estrone sulfate concentration-time profiles that are nearly superimposable with those achieved by 2 mg estradiol valerate during the first 6 hours post-dosing [1]. Cross-study comparison with dose-response tablet data shows that 1.25 mg piperazine estrone sulfate yields serum levels (estradiol ~126 pg/mL; estrone ~356 pg/mL) that exceed those of 0.625 mg conjugated equine estrogens (estradiol ~34 pg/mL; estrone ~125 pg/mL) and are broadly comparable to 2 mg micronized estradiol at steady state (estradiol ~122 pg/mL; estrone ~330 pg/mL) [1]. This demonstrates that piperazine estrone sulfate achieves bioequivalent systemic estrogen exposure at meaningfully lower milligram doses than estradiol valerate, owing to its efficient prodrug conversion [1].

Pharmacokinetics Bioequivalence Estrogen metabolism

High-Selectivity OATP1B1 Inhibition: ~320-Fold Selectivity Over OATP1B3 Enables Specific Transporter Dissection in Hepatocyte Uptake Studies

In a high-throughput cell-based screen of 1,120 drugs, estropipate (piperazine estrone sulfate) was identified as the most selective OATP1B1 inhibitor with an IC50 of 0.06 μM for OATP1B1 versus 19.3 μM for OATP1B3, representing approximately 320-fold selectivity [1]. This was confirmed in a subsequent study where estropipate inhibited human OATP1B1-mediated rosuvastatin transport with an IC50 of 0.05 ± 0.01 μM, compared to weak inhibition of OATP1B3, OATP2B1, NTCP, OAT2, and OCT1 (IC50 range: 8.6–64.0 μM) [2]. For procurement purposes, this selectivity is unique among commercially available estrogen receptor agonists: neither micronized estradiol, estradiol valerate, conjugated equine estrogens, nor ethinyl estradiol have been characterized as selective OATP1B1 inhibitors with comparable potency and selectivity margins [1][2].

Drug transport OATP1B1 Hepatocyte DDI

Bone Mineral Density Preservation: 6% Spinal BMD Increase Over 2 Years – Quantified Head-to-Head Against Continuous Estradiol/Norethisterone Acetate

In a 2-year prospective randomized trial of 200 postmenopausal women, high-dose piperazine estrone sulfate (1.5 mg, alternating 3-day cycles with 0.7 mg norethisterone) increased spinal bone mineral density (BMD) by approximately 6%, compared to a 9% increase with continuous 17β-estradiol 2 mg plus norethisterone acetate 1 mg (E2+NETA), a 4% increase with low-dose piperazine estrone sulfate (0.75 mg + 0.35 mg norethisterone), and no change with placebo [1]. Both piperazine estrone sulfate regimens completely prevented bone loss, as demonstrated by the unchanged BMD in the placebo group over the same period. All active treatment groups also reduced serum lipids by approximately 10% [1].

Osteoporosis Bone mineral density Postmenopausal

Solid-State Stability Advantage: Non-Hygroscopic and Stable Under Reflux in Water – Physicochemical Differentiation from Hygroscopic Estrogen Salts

Comprehensive pre-formulation characterization published in Analytical Profiles of Drug Substances documents that piperazine estrone sulfate was not hygroscopic when exposed to a relative humidity of 40–50% for three weeks and remained stable when refluxed in water for three hours [1]. This contrasts with the sodium salt of estrone sulfate, which is documented as hygroscopic and requires controlled-humidity storage . The piperazine counterion is specifically identified as conferring this stability advantage: the compound is described as 'a natural estrogenic substance prepared from purified crystalline estrone, solubilized as the sulfate and stabilized with piperazine' . Vendor specifications reflect this in the recommended storage condition of 2–8°C for the powder form .

Solid-state stability Formulation Quality control

Vendor-Grade Purity Differentiation: Selleck Chemicals Supplies 99.14% HPLC Purity – Exceeding Sigma-Aldrich (≥98%) and Tocris (≥97%) Specifications

Vendor certificate of analysis data reveals measurable purity differentiation among major chemical suppliers. Selleck Chemicals (Batch S528801) certifies estropipate at 99.14% purity by HPLC, with NMR confirmation of structural consistency . This exceeds the specification of Sigma-Aldrich (≥98% HPLC) and Tocris Bioscience (≥97% HPLC) . AbMole BioScience lists a purity specification of >99.0% . These differences, while appearing small in absolute terms, can represent meaningful variability in impurity profiles that affect experimental reproducibility, particularly in sensitive cell-based transporter assays where trace contaminants may exert off-target effects at the sub-micromolar concentrations at which estropipate is typically used (IC50 = 50–60 nM) .

Purity specification Vendor comparison Quality assurance

Validated Research and Industrial Application Scenarios for Piperazine Estrone Sulfate Based on Quantitative Differentiation Evidence


Hepatic Drug–Drug Interaction (DDI) Studies Requiring OATP1B1-Selective Chemical Inhibition

Estropipate is the only commercially available estrogen receptor agonist validated as a potent and highly selective OATP1B1 inhibitor (IC50 = 0.05–0.06 μM; ~320-fold selective over OATP1B3; >140-fold over OATP2B1, NTCP, OAT2, OCT1) [1]. For laboratories performing in vitro-to-in vivo extrapolation of hepatic clearance for statins and other OATP1B1 substrates, estropipate enables definitive attribution of uptake clearance to OATP1B1, as demonstrated in the validated IVIVE workflow of Zhang et al. (2019) for rosuvastatin, pitavastatin, and dehydropravastatin [1]. Procurement of estropipate for this application should prioritize the highest certified purity (≥99.14%, Selleck S5288) to minimize off-target effects from impurities at working concentrations approximating the nanomolar IC50 .

Estrogen Pharmacodynamics Research Requiring FSH-Equivalent Dosing Without Disproportionate Hepatic Confounding

Researchers designing studies of estrogen-mediated hepatic protein synthesis, coagulation factor production, or angiotensinogen regulation should select piperazine estrone sulfate over conjugated equine estrogens when the objective is to achieve FSH-suppressive estrogenic effects without the 2.5–3.5-fold exaggerated hepatic response that conjugated estrogens produce [1]. The documented 1:1 weight-basis equipotency with micronized estradiol across all pharmacodynamic parameters (FSH, CBG, SHBG, angiotensinogen) allows direct milligram-equivalent dosing without correction factors [1]. For coagulation-focused studies, the evidence that piperazine estrone sulfate produces less marked changes in coagulation parameters than conjugated equine estrogens or estrogen-containing oral contraceptives makes it a preferred comparator when assessing thrombotic risk biomarkers in postmenopausal populations.

Postmenopausal Osteoporosis Intervention Studies Using Quantified Intermediate-Efficacy Estrogen Regimen

For osteoporosis research protocols requiring a hormonal intervention of known, quantifiable efficacy for bone mineral density preservation, the Alexandersen et al. (2000) data provide a validated benchmark: piperazine estrone sulfate 1.5 mg (alternating 3-day cycles with 0.7 mg norethisterone) delivers a spinal BMD increase of approximately 6% over 2 years [1]. This places piperazine estrone sulfate-based regimens as an intermediate-efficacy arm between placebo (no BMD change) and continuous 2 mg 17β-estradiol + 1 mg norethisterone acetate (+9% BMD) [1], enabling dose–response gradient analysis in comparative effectiveness research. The complete prevention of bone loss versus placebo, combined with the approximately 10% reduction in serum lipids across all active treatment groups [1], provides a multi-endpoint efficacy profile suitable for integrated benefit–risk assessment protocols.

Oral Estrogen Bioavailability and Prodrug Conversion Kinetics Research

The established pharmacokinetic profile of piperazine estrone sulfate—rapid conversion to estrone sulfate and subsequent metabolism to estradiol, with nearly superimposable serum concentration-time curves relative to estradiol valerate over the first 6 hours at a 25% lower nominal dose [1]—makes it a useful tool compound for studying intestinal and hepatic sulfatase activity. Unlike oral micronized estradiol, which undergoes extensive first-pass conjugation to estrone sulfate and glucuronides, piperazine estrone sulfate bypasses the initial conjugation step, providing a distinct pharmacokinetic entry point for dissecting the relative contributions of sulfatase-mediated reactivation versus direct estrogen receptor occupancy [1]. The non-hygroscopic solid-state stability further supports its use in formulation-development studies where consistent powder handling properties are critical.

Quote Request

Request a Quote for Piperazine estronesulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.